molecular formula C14H13F2N5O2S B10952994 1-(difluoromethyl)-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10952994
M. Wt: 353.35 g/mol
InChI Key: QYEBXILDKMFULW-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a difluoromethyl group, a pyrazole ring, and a sulfonamide group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps of organic reactions. One common approach is the difluoromethylation of heterocycles via a radical process . This method is significant due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, often under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(difluoromethyl)-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 1-(difluoromethyl)-1H-pyrazol-3-yl derivatives
  • 2-(1H-pyrazol-1-yl)benzyl derivatives

Uniqueness

1-(difluoromethyl)-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide is unique due to its combination of a difluoromethyl group, a pyrazole ring, and a sulfonamide group. This combination imparts distinctive chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H13F2N5O2S

Molecular Weight

353.35 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C14H13F2N5O2S/c15-14(16)21-10-12(9-18-21)24(22,23)19-8-11-4-1-2-5-13(11)20-7-3-6-17-20/h1-7,9-10,14,19H,8H2

InChI Key

QYEBXILDKMFULW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CN(N=C2)C(F)F)N3C=CC=N3

Origin of Product

United States

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